1-Amino-3-boc-3-azabicyclo[3.1.0]hexane
Description
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-5-7-4-10(7,11)6-12/h7H,4-6,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGHDJBBUKJALE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
1-Amino-3-boc-3-azabicyclo[3.1.0]hexane is a heterocyclic system often present in molecules capable of acting on various biological targets. It is actively used in drug design. The compound is a key moiety in natural products for biological activities against bacteria, fungi, and tumor through DNA alkylation.
Mode of Action
The exact mode of action of 1-Amino-3-boc-3-azabicyclo[31It is known that the compound is part of the structure of various biologically active compounds. For instance, it is present in the structure of ficellomycin, a dipeptide that consists of L-valine and a non-proteinogenic amino acid.
Biochemical Pathways
For example, it is present in the structure of compounds that inhibit the reuptake of serotonin, noradrenaline, and dopamine.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Amino-3-boc-3-azabicyclo[31It is known that the compound is a part of various biologically active compounds, suggesting that it may have significant bioavailability.
Result of Action
The molecular and cellular effects of 1-Amino-3-boc-3-azabicyclo[31It is known that the compound is part of the structure of various biologically active compounds. For instance, it is present in the structure of compounds that inhibit the reuptake of serotonin, noradrenaline, and dopamine.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-Amino-3-boc-3-azabicyclo[31It is known that the compound is a part of various biologically active compounds, suggesting that it may be influenced by various environmental factors.
Biochemical Analysis
Biochemical Properties
1-Amino-3-boc-3-azabicyclo[3.1.0]hexane plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with aminotransferases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids. The interaction between this compound and aminotransferases involves the formation of a Schiff base intermediate, which facilitates the transfer of the amino group. Additionally, this compound has been shown to interact with oxidases, which are enzymes that catalyze the oxidation of substrates by transferring electrons to oxygen molecules.
Cellular Effects
This compound has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate cell signaling pathways by interacting with specific receptors on the cell surface, leading to the activation or inhibition of downstream signaling cascades. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can alter gene expression by binding to transcription factors and influencing their activity, thereby regulating the transcription of target genes involved in cellular metabolism and other essential processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. One notable interaction is the inhibition of certain enzymes, such as proteases, by forming a stable complex with the enzyme’s active site, thereby preventing substrate binding and subsequent catalysis. Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their catalytic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been shown to change over time. This compound exhibits good stability under standard storage conditions, with minimal degradation observed over extended periods. Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound may result in transient changes in cell signaling and gene expression, while long-term exposure can lead to more sustained alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound in animal models have been found to vary with different dosages. At low doses, this compound can exert beneficial effects on cellular function and metabolism, while higher doses may result in toxic or adverse effects. For instance, low doses of this compound have been shown to enhance cognitive function and memory in animal models, whereas high doses can lead to neurotoxicity and other adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including amino acid metabolism and oxidative phosphorylation. This compound can interact with enzymes such as aminotransferases and oxidases, which play critical roles in these pathways. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by amino acid transporters, which facilitate its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, which can influence its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum, through the presence of targeting signals in its structure. Additionally, post-translational modifications, such as phosphorylation or acetylation, can influence the activity and function of this compound by altering its subcellular localization.
Biological Activity
1-Amino-3-boc-3-azabicyclo[3.1.0]hexane is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
This compound features a bicyclic structure that allows for unique interactions with biological molecules. The presence of the Boc (tert-butoxycarbonyl) protecting group enhances its stability and solubility, making it suitable for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes:
- Receptor Binding : Preliminary studies suggest that this compound may bind to neurotransmitter receptors, which could influence neurological pathways and potentially treat disorders such as depression or anxiety .
- Enzyme Inhibition : Research indicates that it may act as an inhibitor for certain enzymes involved in metabolic pathways, thus affecting cellular functions and signaling .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
1. Neuropharmacological Studies
Research has shown that derivatives of 3-azabicyclo[3.1.0]hexane exhibit neuropharmacological effects, including modulation of dopamine and serotonin pathways. These findings suggest potential applications in treating neuropsychiatric disorders .
2. Antitumor Activity
A study evaluating compounds similar to this compound found significant cytotoxic effects against various cancer cell lines, including HeLa and CT26 cells. The mechanism involved induction of apoptosis and disruption of the cell cycle .
"The screened compounds demonstrated a significant effect on the distribution of HeLa and CT26 cells across the cell cycle stage, leading to increased apoptosis" .
3. Synthesis and Derivatives
The synthesis of this compound has been optimized for high yields, allowing for further derivatization to enhance biological activity . Various derivatives have shown improved binding affinities to specific receptors, indicating a pathway for developing targeted therapeutics.
Scientific Research Applications
Scientific Research Applications
1-Amino-3-boc-3-azabicyclo[3.1.0]hexane has been explored for various biological activities due to its structural features that enable interaction with diverse biological targets:
Pharmaceutical Development
- Building Block for Drug Synthesis : This compound serves as a key intermediate in the synthesis of nitrogen-containing heterocycles and natural product analogs. Its bicyclic structure is prevalent in many bioactive molecules.
- Opioid Receptor Antagonists : Compounds derived from this structure have shown potential as antagonists for opioid receptors, contributing to pain management therapies without the addictive properties of traditional opioids .
- Histone Deacetylase Inhibitors : Research indicates that derivatives of 3-azabicyclo[3.1.0]hexane exhibit inhibitory activity against histone deacetylases, which are important targets in cancer therapy .
- Antinociceptive Activity : The compound has been studied for its ability to modulate pain responses, making it a candidate for developing new analgesics .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique properties of compounds related to this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Azabicyclo[3.1.0]hexane | Lacks the tert-butyl group | More reactive due to increased nucleophilicity |
| Fmoc-3-Azabicyclo[3.1.0]hexane | Contains Fmoc protecting group | Primarily used in peptide synthesis |
| cis-3-Boc-1-amino-3-azabicyclo[3.1.0]hexane | Different stereochemistry | Alters binding affinity for biological targets |
Case Study 1: Synthesis of Spirocyclic Derivatives
Research focused on synthesizing bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes through innovative cycloaddition reactions has demonstrated promising results in developing new analgesics with enhanced efficacy and reduced side effects .
Case Study 2: Antinociceptive Activity Assessment
A study evaluated the antinociceptive properties of compounds derived from this compound, revealing significant pain relief effects comparable to existing opioid medications but without the associated risks of addiction .
Comparison with Similar Compounds
Comparison with Similar Compounds
The 3-azabicyclo[3.1.0]hexane scaffold is a versatile pharmacophore. Structural modifications at the 1-, 3-, and 6-positions significantly influence physicochemical properties, synthetic accessibility, and biological activity. Below is a comparative analysis of key analogs:
Structural and Functional Modifications
Physicochemical Properties
- Lipophilicity: Boc protection in this compound reduces polarity (logP ~1.8), enhancing membrane permeability compared to free amines (logP ~0.5).
- Solubility : 6,6-Dimethyl analogs exhibit lower aqueous solubility due to increased hydrophobicity, necessitating formulation adjustments.
Preparation Methods
Overview
3-Azabicyclo[3.1.0]hexanes are key structural components in various biologically active natural products, drugs, and agrochemicals. The protected 6-amino-3-azabicyclo[3.1.0]hexanes can be used to create pharmacologically interesting derivatives.
Synthesis via Three-Component Reaction
A synthesis of 1-azabicyclo[3.1.0]hexane-3-ene derivatives can be performed through a three-component reaction involving aryl aldehydes, malononitrile, and hydroxylamine hydrochloride in water. This method offers advantages such as being eco-friendly, providing excellent product yields, requiring short reaction times, and using inexpensive and readily available starting materials.
Synthesis from Nitrobutadienes
Protected 6-amino-3-azabicyclo[3.1.0]hexanes 1 and 2 can be obtained through reactions with polychloronitrobutadienes 3 and 4.
Reaction with Tetrachloroallylidene Hydrazine: Treating N, N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine (1) in methanol with the (tetrachloroallylidene)hydrazine 5 (derived from 3) results in a formal nucleophilic substitution at the imidoyl chloride unit, yielding derivative 6 with an 80% isolated yield.
Reaction with 1,3-Dinitro-1,4,4-trichlorobutadiene: Reacting 1,3-dinitro-1,4,4-trichlorobutadiene (4) with a fourfold excess of azabicyclo[3.1.0]hexane 1 in methanol at −40 °C leads to a twofold vinylic substitution, producing 4,4-bis(aminoazabicyclo[3.1.0]hexyl)-1-chloro-1,3-dinitrobutadiene 13 in 80% yield.
Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives
3-Azabicyclo[3.1.0]hexane derivatives have been synthesized using transition-metal-catalyzed and transition-metal-free catalytic systems.
Preparation of 3-Benzyl-3-azabicyclo[3.1.0]hexane
3-Benzyl-3-azabicyclo[3.1.0]hexane can be prepared by selectively reducing the carbonyl groups of 3-benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione with a complex aluminum hydride reducing agent. Suitable solvents for this reaction include aromatic hydrocarbons like toluene or ethers. Preferred reducing agents include lithium aluminum anhydride, sodium bis-(2-methoxyethoxy)-aluminum dihydride, or sodium aluminum diethyl dihydride. An excess of the aluminum hydride reducing agent is typically used, ranging from 10 to 40%.
The 3-azabicyclo[3.1.0]hexane can be obtained by hydrogenolysis of the N-benzyl bond of 3-benzyl-3-azabicyclo[3.1.0]hexane. This hydrogenolysis is performed by catalytic hydrogenation using a noble metal catalyst, such as palladium on carbon, under mild conditions. The reaction is conducted at room temperature or up to 50°C, with hydrogen pressures ranging from 1.5 to 30 atmospheres gauge, and using lower alkanols like ethanol or methanol as solvents.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR distinguishes bridgehead protons (δ 1.0–2.2 ppm) and quaternary carbons ().
- Mass Spectrometry (ESI-MS) : Confirm molecular ions (e.g., [2M+H]⁺ at m/z 195 for related scaffolds) ().
- X-ray Diffraction : Resolves bicyclic geometry, as shown for (±)-3-(1-adamantylmethyl) derivatives ().
How can alkylation reactions on the azabicyclo scaffold be optimized?
Advanced Research Focus
Alkylation efficiency depends on solvent polarity and base selection. For example, NaHCO₃ in DMF at 80°C achieved 60–95% yields for 3-alkylated derivatives (e.g., 3-cyclohexylmethyl substitution) (). Microwave-assisted conditions may reduce reaction times. Monitor regioselectivity via LC-MS to avoid N- vs. C-alkylation byproducts.
What safety protocols are essential for handling this compound?
Q. Basic Research Focus
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact ().
- Ventilation : Use fume hoods due to potential respiratory irritation ().
- Waste Disposal : Segregate halogenated byproducts (e.g., DCM) and consult certified waste handlers ().
How do researchers address contradictions in reported synthetic yields?
Advanced Research Focus
Discrepancies (e.g., 60% vs. 97% yields) arise from solvent purity, catalyst loading, or Boc-deprotection kinetics. For example, prolonged HCl exposure in dioxane may hydrolyze sensitive functional groups (). Systematic DOE (Design of Experiments) can identify critical variables like temperature or stoichiometry.
What pharmacological targets are associated with this scaffold?
Advanced Research Focus
Derivatives act as sigma receptor ligands, with substituents (e.g., 3-phenylpropyl or adamantyl groups) modulating affinity. For instance, (±)-3-(1-adamantylmethyl)-1-phenyl-3-azabicyclo[3.1.0]hexane showed sub-micromolar binding (). In vivo studies require evaluating metabolic stability via hepatic microsome assays.
How can stability issues during storage be mitigated?
Q. Basic Research Focus
- Storage Conditions : Keep under inert gas (N₂/Ar) at –20°C in airtight containers ().
- Lyophilization : For hydrochloride salts (e.g., 1-amino-3-oxabicyclo analogs), lyophilize to prevent hygroscopic degradation ().
What computational methods support scaffold optimization?
Q. Advanced Research Focus
- Docking Studies : Predict binding poses at sigma receptors using Schrödinger Suite or AutoDock.
- DFT Calculations : Assess strain energy of the bicyclic core (e.g., azabicyclo[3.1.0] vs. oxabicyclo[3.1.0] analogs) ().
How are enantiomeric excess (ee) and diastereomeric ratios (dr) quantified?
Q. Advanced Research Focus
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/IPA mobile phases ().
- NMR Chiral Shift Reagents : Eu(hfc)₃ induces splitting of enantiomer signals ().
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
